molecular formula C20H26FN5O2 B5665233 N-[(1-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperidin-3-yl)methyl]-4-fluorobenzamide

N-[(1-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperidin-3-yl)methyl]-4-fluorobenzamide

Cat. No. B5665233
M. Wt: 387.5 g/mol
InChI Key: RIWPGMCAGVSBQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of Related Compounds : Although specific details on the synthesis of "N-[(1-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperidin-3-yl)methyl]-4-fluorobenzamide" are not available, related compounds have been synthesized. For example, the synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity involved reactions depicted in a specific scheme and confirmed by 1H NMR, IR, and Mass spectra (Sunder & Maleraju, 2013).

Molecular Structure Analysis

  • Structure Elucidation of Similar Compounds : The structure elucidation of similar compounds, such as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, was achieved using NMR and mass spectrometric techniques. This process involved comparing predicted and observed chemical shifts (Girreser, Rösner, & Vasilev, 2016).

Chemical Reactions and Properties

  • Reactions and Properties of Related Compounds : For compounds like 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, the synthesis and pharmacological evaluation indicated that these compounds act via a nondopaminergic mechanism and did not bind to dopamine receptors in vitro (Wise et al., 1986).

Physical Properties Analysis

  • Analysis of Similar Compounds : For similar compounds like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, characterization included various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), elemental analysis, and X-ray analysis, highlighting the importance of N,O-bidentate directing groups in such structures (Al Mamari & Al Lawati, 2019).

Chemical Properties Analysis

  • Properties of Related Benzamides : The synthesis and characterization of compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a related benzamide, involved spectroscopic evidences and X-ray diffraction studies. Such compounds showed moderate antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

properties

IUPAC Name

N-[[1-[2-[(1,5-dimethylpyrazol-4-yl)amino]-2-oxoethyl]piperidin-3-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN5O2/c1-14-18(11-23-25(14)2)24-19(27)13-26-9-3-4-15(12-26)10-22-20(28)16-5-7-17(21)8-6-16/h5-8,11,15H,3-4,9-10,12-13H2,1-2H3,(H,22,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWPGMCAGVSBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)NC(=O)CN2CCCC(C2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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